molecular formula C19H30N2O3S B7079017 N-(3-ethylsulfinylcyclohexyl)-2-(furan-2-yl)-4-methylpiperidine-1-carboxamide

N-(3-ethylsulfinylcyclohexyl)-2-(furan-2-yl)-4-methylpiperidine-1-carboxamide

Cat. No.: B7079017
M. Wt: 366.5 g/mol
InChI Key: YDMFMTQVGQVTDX-UHFFFAOYSA-N
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Description

N-(3-ethylsulfinylcyclohexyl)-2-(furan-2-yl)-4-methylpiperidine-1-carboxamide is a synthetic organic compound with a complex structure It features a piperidine ring substituted with a furan ring, a cyclohexyl group with an ethylsulfinyl substituent, and a carboxamide group

Properties

IUPAC Name

N-(3-ethylsulfinylcyclohexyl)-2-(furan-2-yl)-4-methylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O3S/c1-3-25(23)16-7-4-6-15(13-16)20-19(22)21-10-9-14(2)12-17(21)18-8-5-11-24-18/h5,8,11,14-17H,3-4,6-7,9-10,12-13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDMFMTQVGQVTDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)C1CCCC(C1)NC(=O)N2CCC(CC2C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethylsulfinylcyclohexyl)-2-(furan-2-yl)-4-methylpiperidine-1-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Furan Ring: The furan ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Attachment of the Cyclohexyl Group: The cyclohexyl group is added through a substitution reaction, where the ethylsulfinyl group is introduced via oxidation of an ethylthio precursor.

    Formation of the Carboxamide Group: The carboxamide group is formed through an amidation reaction, typically using an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethylsulfinylcyclohexyl)-2-(furan-2-yl)-4-methylpiperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfinyl group can be further oxidized to a sulfone.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be employed for substitution reactions on the furan ring.

Major Products

    Oxidation: Formation of the corresponding sulfone derivative.

    Reduction: Formation of the amine derivative.

    Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

N-(3-ethylsulfinylcyclohexyl)-2-(furan-2-yl)-4-methylpiperidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-ethylsulfinylcyclohexyl)-2-(furan-2-yl)-4-methylpiperidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3-ethylsulfinylcyclohexyl)-2-(furan-2-yl)-4-methylpiperidine-1-carboxamide: shares structural similarities with other piperidine derivatives and compounds containing furan rings.

    This compound:

Uniqueness

  • The combination of the piperidine ring, furan ring, and ethylsulfinylcyclohexyl group makes this compound unique.
  • Its specific substitution pattern and functional groups confer distinct chemical and biological properties, setting it apart from other similar compounds.

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